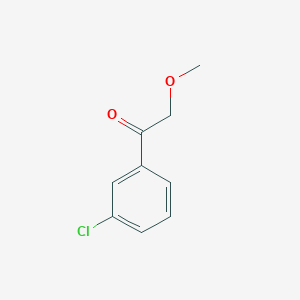
1-(2-Phenoxyethyl)benzimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Applications
Benzimidazole derivatives, including those similar in structure to "1-(2-Phenoxyethyl)benzimidazole-2-carbaldehyde," have been synthesized for applications in fluorescence. For instance, the synthesis of 1-vinylpyrrole-benzimidazole ensembles, which are intensely fluorescent, covering the blue region, highlights their potential in optical materials and fluorescence-based applications (Trofimov et al., 2009). Similarly, benzimidazoles containing the pyrazole group were synthesized, showing strong fluorescence and potential application in time-resolved fluoroimmunoassay and DNA probes (Ren et al., 2012).
Antioxidant Properties
Research on benzimidazole derivatives has also focused on their antioxidant properties. A study on benzimidazole derivatives with isobornylphenol fragments revealed molecules with high antioxidant activity, capable of protecting biomolecules and cells under acute oxidative stress conditions (Dvornikova et al., 2019).
Anticancer and Antibacterial Activities
Benzimidazole derivatives have been evaluated for their anticancer and antibacterial activities. Certain synthesized compounds were found to exhibit potent activity against cancer cells, including HeLa S3 cells, indicating their potential as anticancer agents (Yamauchi et al., 2008). Additionally, the synthesis and evaluation of compounds for antibacterial properties have demonstrated activity against gram-positive strains, highlighting their potential in developing new antibacterial agents (Salahuddin et al., 2014).
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYNUGKHUFBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)benzimidazole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
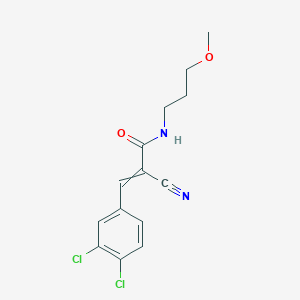

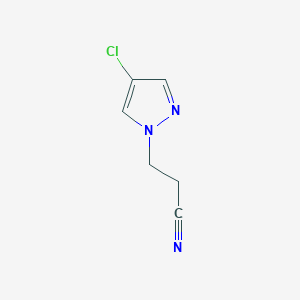

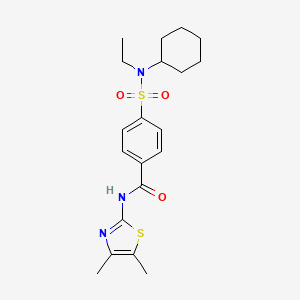
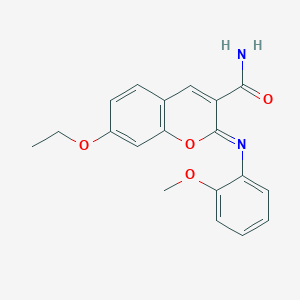
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

